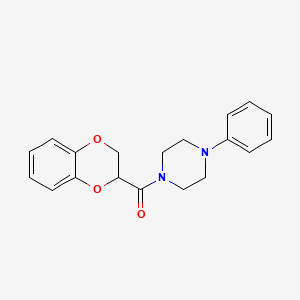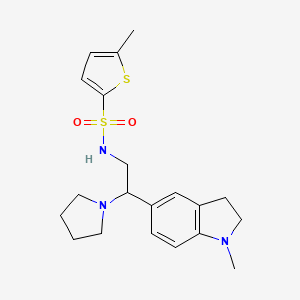
2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” is a chemical compound with the molecular formula C19H20N2O3 . It contains a 2,3-dihydro-1,4-benzodioxin subunit, which has been studied for its anti-inflammatory properties and its use in the synthesis of stereoisomers evaluated as α- and β- adrenergic antagonists .
Synthesis Analysis
The synthesis of compounds containing a 2,3-dihydro-1,4-benzodioxin subunit often involves reactions with amines and acetyl bromide . For example, one synthetic methodology was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” can be analyzed using various spectroscopy techniques. For instance, the presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Aplicaciones Científicas De Investigación
Neuroprotective Activity : Antioxidant compounds derived from 8-alkylamino-1,4-benzoxazines, closely related to 2,3-Dihydro-1,4-benzodioxin, have shown significant neuroprotective properties. In particular, these compounds prevented ATP level decline caused by hypoxia in astrocytes and protected against brain damage in a cerebral palsy model (Largeron et al., 2001).
Synthesis and Structural Insights : A study reported the synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone, highlighting the structural and mechanistic insights of substituted perimidine through experimental and computational studies (Anga et al., 2014).
Antimicrobial Activity : Several compounds, including 2,3-dihydro-1,4-benzodioxin derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential use of these compounds in developing new antibacterial and antifungal agents (Patel et al., 2011; Abbasi et al., 2017).
Cancer Research : Although not directly linked to 2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone, research involving similar benzodioxin derivatives has explored their potential as anti-breast cancer agents, indicating a wider application in cancer research (Campos et al., 2015).
Drug-likeness and Computational Analysis : Studies have also been conducted on related compounds for their drug-likeness properties and microbial investigation, utilizing in silico approaches. This highlights the potential of these compounds in drug development and pharmacological studies (Pandya et al., 2019).
Endocannabinoid System Research : Compounds with structures similar to 2,3-Dihydro-1,4-benzodioxin have been studied for their effects on endocannabinoid hydrolases FAAH and MAGL, indicating potential research applications in neurology and pharmacology (Morera et al., 2012).
Direcciones Futuras
The future directions for the study of “2,3-Dihydro-1,4-benzodioxin-2-yl(4-phenylpiperazino)methanone” could include further exploration of its potential biological activities and its use in the synthesis of new compounds. The compound could also be studied for its potential applications in the pharmaceutical industry .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(18-14-23-16-8-4-5-9-17(16)24-18)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKGRLVPUYAVOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)


![N-(4-methoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2373946.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)
![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)

![4-(tert-butyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2373957.png)
![ethyl 4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2373960.png)